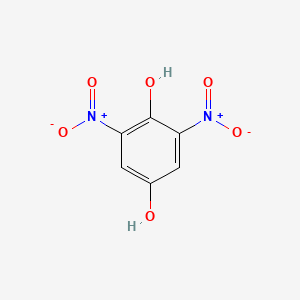
Diethoxydi(naphthalen-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxydi(naphthalen-1-yl)silane is an organosilicon compound with the molecular formula C24H24O2Si It is characterized by the presence of two ethoxy groups and a naphthalen-1-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethoxydi(naphthalen-1-yl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with diethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:
Naphthalen-1-yl lithium+Diethoxychlorosilane→this compound+Lithium chloride
The reaction is typically conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to handle the reactive intermediates safely and efficiently. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols or siloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) are used under mild conditions.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Major Products Formed
Oxidation: Silanols or siloxanes.
Substitution: Substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Scientific Research Applications
Diethoxydi(naphthalen-1-yl)silane has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of silicon-based materials with unique optical and electronic properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Mechanism of Action
The mechanism of action of diethoxydi(naphthalen-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and coatings. The naphthalen-1-yl group imparts unique electronic properties to the compound, making it useful in applications requiring specific optical or electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
Di(naphthalen-1-yl)dimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Diethoxydi(phenyl)silane: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.
Uniqueness
Diethoxydi(naphthalen-1-yl)silane is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with light or electronic devices .
Properties
Molecular Formula |
C24H24O2Si |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
diethoxy(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C24H24O2Si/c1-3-25-27(26-4-2,23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18H,3-4H2,1-2H3 |
InChI Key |
SGXNQRUIKNITME-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


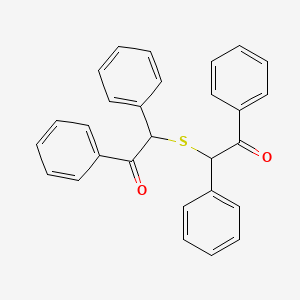
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
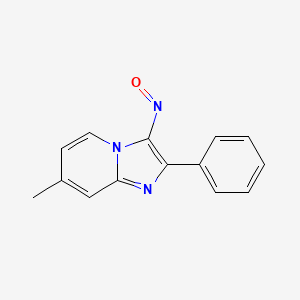
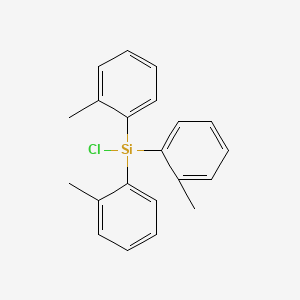
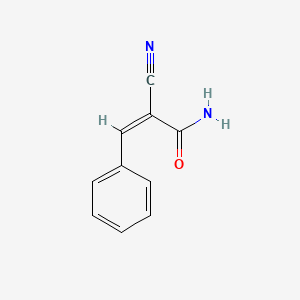


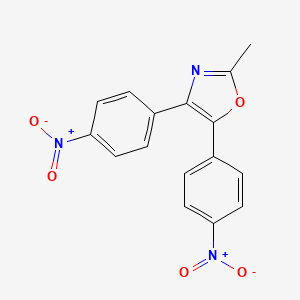
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
